molecular formula C17H13Br2N5OS B4340481 N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA

Cat. No.: B4340481
M. Wt: 495.2 g/mol
InChI Key: UGUFBECMTKWSEA-UHFFFAOYSA-N
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Description

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with a bromo group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo groups in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrazole and pyridine rings can participate in various oxidation and reduction reactions.

    Coupling Reactions: The compound can form various derivatives through coupling reactions with different reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA can be explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It can also be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. The bromo groups and the pyrazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.

    5-bromo-2-pyridinamine: Shares the pyridine ring with a bromo substituent.

    Benzamide derivatives: Various benzamide derivatives with different substituents.

Uniqueness

What sets N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2N5OS/c18-13-5-6-15(20-7-13)22-17(26)23-16(25)12-3-1-11(2-4-12)9-24-10-14(19)8-21-24/h1-8,10H,9H2,(H2,20,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUFBECMTKWSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC(=S)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA
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N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA
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N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA
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N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA
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N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA
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N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA

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